N-cycloheptyl-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-cycloheptyl-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a cycloheptyl group, a fluorophenyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide involves multiple steps. One common method includes the reaction of cycloheptylamine with 4-fluorophenylacetic acid to form an intermediate, which is then cyclized with pyrrolidine-3-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the substituents involved .
Scientific Research Applications
N-cycloheptyl-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on specific biological pathways.
Mechanism of Action
The mechanism of action of N-cycloheptyl-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-cycloheptyl-1-[2-(4-chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide
- N-cycloheptyl-1-[2-(4-bromophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide
- N-cycloheptyl-1-[2-(4-methylphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide
Uniqueness
N-cycloheptyl-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activities. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets compared to its analogs .
Properties
Molecular Formula |
C20H27FN2O2 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-cycloheptyl-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H27FN2O2/c21-17-9-7-15(8-10-17)11-12-23-14-16(13-19(23)24)20(25)22-18-5-3-1-2-4-6-18/h7-10,16,18H,1-6,11-14H2,(H,22,25) |
InChI Key |
JRUJMMQKMZAWRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2CC(=O)N(C2)CCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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